REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[C:5]2[NH:15][C:16]1[C:17]([CH3:22])=[N:18][N:19]([CH3:21])[CH:20]=1>CO.C1COCC1.[Ni]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([NH2:12])=[C:5]2[NH:15][C:16]1[C:17]([CH3:22])=[N:18][N:19]([CH3:21])[CH:20]=1 |f:1.2|
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Name
|
|
Quantity
|
3.67 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NC=1C(=NN(C1)C)C
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Name
|
MeOH THF
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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CO.C1CCOC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The RM was filtered over celite
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Type
|
WASH
|
Details
|
the catalyst was washed with MeOH/DCM
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)N)NC=1C(=NN(C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |